Methyl 3-iodopyrazine-2-carboxylate
Description
Overview of Halogenated Pyrazine (B50134) Derivatives in Chemical Research
Halogenated pyrazine derivatives are a particularly important subclass of pyrazine compounds in chemical research. The presence of one or more halogen atoms on the pyrazine ring significantly influences the molecule's reactivity and provides a handle for further chemical transformations. nih.gov Halogens, being electron-withdrawing groups, can alter the electron density of the pyrazine ring, impacting its susceptibility to nucleophilic and electrophilic attack. nih.govacs.org
These halogenated pyrazines serve as versatile precursors in a multitude of cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net This capability allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. The strategic placement of halogens on the pyrazine ring enables chemists to selectively construct complex molecular scaffolds with a high degree of control.
Significance of Methyl 3-iodopyrazine-2-carboxylate as a Synthetic Intermediate
Among the halogenated pyrazine derivatives, this compound stands out as a crucial synthetic intermediate. cymitquimica.com Its structure, featuring an iodine atom at the 3-position and a methyl carboxylate group at the 2-position, provides two distinct points for chemical modification. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, making it an excellent electrophilic partner. rsc.org
This compound is a key building block in the synthesis of various biologically active molecules. For instance, it is a precursor in the preparation of certain antiviral agents. nih.govnih.gov The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility. nih.gov The strategic combination of the iodo and ester functionalities allows for a stepwise and controlled elaboration of the pyrazine core, leading to the efficient synthesis of complex target molecules.
A notable application of this intermediate is in the synthesis of compounds that can be further transformed into potent enzyme inhibitors. The pyrazine scaffold is a common feature in many kinase inhibitors, and the ability to functionalize it at specific positions is critical for achieving selectivity and potency.
Historical Context of Pyrazine C-Nucleoside Synthesis
The synthesis of C-nucleosides, where the nucleobase is attached to the sugar moiety via a carbon-carbon bond instead of a nitrogen-carbon bond, has been a significant area of research in medicinal chemistry. researchgate.net This structural modification results in analogues that are more resistant to enzymatic cleavage, a common metabolic pathway for traditional N-nucleosides. researchgate.net
Current Research Trajectories in Pyrazine-Based Chemistry
Current research in pyrazine-based chemistry is highly dynamic and multifaceted. rsc.orgbenthamdirect.com One major focus is the development of novel pyrazine-containing compounds with therapeutic potential. nih.govbenthamdirect.com Researchers are exploring their applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. researchgate.netmdpi.comnih.gov The pyrazine scaffold is being incorporated into a variety of molecular frameworks to create hybrid molecules with enhanced biological activity. mdpi.com
Another significant area of research is the application of pyrazine derivatives in materials science. rsc.org Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. rsc.org Scientists are designing and synthesizing novel pyrazine-based polymers and small molecules with tailored optical and electronic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-iodopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPHVSWNACFXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727503 | |
| Record name | Methyl 3-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173290-17-0 | |
| Record name | Methyl 3-iodopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Iodopyrazine 2 Carboxylate and Its Analogues
Precursor Synthesis and Derivatization
The initial steps in synthesizing methyl 3-iodopyrazine-2-carboxylate focus on building the fundamental pyrazine (B50134) structure and then strategically adding the iodine and ester groups.
A common method for constructing the pyrazine ring with a carboxylate group already in place is through the condensation of an α-dicarbonyl compound with an α-amino acid or its derivative. Another approach involves starting with pyrazine-2,3-dicarboxylic acid, which can be converted to pyrazine-2,3-dicarboxylic anhydride (B1165640) by refluxing in acetic anhydride. nih.gov This anhydride can then react with a substituted aniline (B41778) in tetrahydrofuran (B95107) to form a 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid. nih.gov
Introducing an iodine atom at the 3-position of the pyrazine ring is typically accomplished through directed halogenation. Due to the electron-withdrawing nature of the carboxylate group, direct iodination can be challenging. Therefore, methods involving directed lithiation or the use of iodine with a catalyst are often employed. For instance, iodine can act as a Lewis acid catalyst to facilitate the reaction. nih.govrsc.org In some syntheses, an iodoarene can be prepared from an aromatic carboxylic acid in a reaction that uses iodic acid. nih.gov
When the synthesis starts with a pyrazine carboxylic acid, an esterification step is required to form the methyl carboxylate. A standard method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. nih.govgoogle.com For example, pyrazine-2-carboxylic acid can be heated and stirred with isobutyl alcohol and sulfuric acid to produce the corresponding ester. google.com Another method involves treating the pyrazine-2-carboxylic acid with thionyl chloride in a solvent like methylene (B1212753) chloride to form the acid chloride, which can then be reacted with methanol. prepchem.com
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for building more complex molecular structures. The carbon-iodine bond is well-suited for these reactions.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and are widely used to functionalize iodopyrazines. researchgate.netnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. jocpr.comnih.gov
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for creating carbon-carbon bonds. rsc.org It involves reacting an organohalide, such as this compound, with an organoboron compound like a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.commdpi.comyoutube.com
The reaction typically follows a catalytic cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the iodopyrazine (B1298665). youtube.com
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. youtube.com
Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
This method allows for the introduction of a wide variety of substituents onto the pyrazine ring. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | 74 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium p-tolyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 | mdpi.com |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 | mdpi.com |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed methods. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. While traditionally co-catalyzed by palladium, recent advancements have focused on developing palladium-free, copper-catalyzed Sonogashira reactions. organic-chemistry.orgnih.govresearchgate.net
A study by Chen and Zhou reported an efficient copper(I)-catalyzed Sonogashira cross-coupling of o-iodoanilines with terminal alkynes using bis(triphenylphosphine) copper(I) tetrahydroborate as the catalyst under air. organic-chemistry.org This methodology demonstrates broad substrate scope and high yields. organic-chemistry.org Such protocols could potentially be applied to this compound for the synthesis of alkynylpyrazine derivatives.
The table below shows representative examples of a copper-catalyzed Sonogashira coupling of o-iodoanilines.
Copper-Catalyzed Sonogashira Coupling of o-Iodoanilines
| Entry | o-Iodoaniline | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | 2-(Phenylethynyl)aniline | 99 |
| 2 | 4-Methyl-2-iodoaniline | Phenylacetylene | 4-Methyl-2-(phenylethynyl)aniline | 99 |
| 3 | 2-Iodo-4-(trifluoromethyl)aniline | Phenylacetylene | 2-(Phenylethynyl)-4-(trifluoromethyl)aniline | >99 |
| 4 | 2-Iodoaniline | 1-Octyne | 2-(Oct-1-yn-1-yl)aniline | 95 |
Nickel and Silver-Catalyzed Coupling Reactions
Nickel and silver also play crucial roles in catalyzing various coupling reactions, often providing complementary reactivity to palladium and copper.
Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling (with organozinc reagents) and Kumada coupling (with Grignard reagents), are powerful methods for C-C bond formation. rsc.org Nickel catalysts are particularly effective for coupling with more challenging substrates like alkyl halides. nih.govorganic-chemistry.org A review on the functionalization of pyrazines highlights the nickel-catalyzed Negishi cross-coupling of a pyrazine triflate with various alkyl and arylzinc halides to produce 5-substituted 2,3-dimethylpyrazines in good yields. rsc.org
Silver salts are often used as additives or co-catalysts in various coupling reactions. For instance, silver-mediated decarboxylative C-S cross-coupling of aliphatic carboxylic acids has been reported to proceed smoothly under mild conditions. docksci.comnih.gov In the context of palladium-catalyzed cross-coupling of bromo-tetrazines with boronic acids, silver carbonate was found to be a crucial additive, likely facilitating the transmetalation step.
Decarboxylative Coupling Strategies utilizing Carboxylic Acids
Decarboxylative coupling reactions have gained prominence as they utilize readily available and often inexpensive carboxylic acids as starting materials, releasing CO₂ as the only byproduct. wikipedia.org
The formation of aryl alkynes can be achieved through the decarboxylative coupling of alkynyl carboxylic acids with aryl halides. wikipedia.org This approach serves as an alternative to the Sonogashira reaction, avoiding the need for terminal alkynes. Various transition metals, including palladium, copper, nickel, and silver, have been employed as catalysts for these transformations. acs.org A palladium-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides has been developed, providing aryl alkynes under mild conditions. rsc.org
Below is a table showing examples of a nickel-catalyzed decarboxylative alkynylation of redox-active esters derived from carboxylic acids.
Nickel-Catalyzed Decarboxylative Alkynylation
| Entry | Carboxylic Acid Derivative | Alkyne Source | Product | Yield (%) |
| 1 | N-Boc-proline RAE | (TMS-ethynyl)magnesium bromide | N-Boc-2-(trimethylsilylethynyl)pyrrolidine | 85 |
| 2 | Phenylacetic acid RAE | (TMS-ethynyl)magnesium bromide | Benzyl(trimethylsilyl)acetylene | 78 |
| 3 | Cyclohexanecarboxylic acid RAE | (TMS-ethynyl)magnesium bromide | Cyclohexyl(trimethylsilyl)acetylene | 75 |
| 4 | N-Boc-glutamic acid α-RAE | (TMS-ethynyl)magnesium bromide | N-Boc-α-(trimethylsilylethynyl)glutamic acid γ-methyl ester | 72 |
RAE: Redox-Active Ester
Other Advanced Synthetic Transformations
Beyond the standard cross-coupling reactions, other advanced methods are employed for the functionalization of pyrazine systems. The Liebeskind-Srogl coupling, a palladium-catalyzed reaction of a thioester with a boronic acid, offers a neutral-condition pathway to ketones and other C-C coupled products. wikipedia.orgnih.govnih.govsynarchive.comorganic-chemistry.org This reaction is particularly useful for substrates that are sensitive to basic conditions often required in other coupling methods. nih.gov
Palladium-catalyzed C-H functionalization has also emerged as a powerful strategy for the direct arylation of heterocycles, avoiding the need for pre-functionalized starting materials. nih.govpsu.edu For example, the direct arylation of 2-aminopyrimidines at the C5-position has been achieved using a palladium catalyst. psu.edu While specific applications to this compound are still emerging, these advanced methodologies hold great promise for the future synthesis of its complex derivatives.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental process for functionalizing electron-deficient aromatic systems like pyrazines and pyridines. researchgate.netnih.gov In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via a two-stage addition-elimination mechanism featuring a Meisenheimer intermediate, particularly when the ring is activated by electron-withdrawing groups. nih.gov
While most activated SNAr substitutions follow this two-step pathway, some cases may proceed through a concerted mechanism. nih.gov The efficiency of SNAr reactions on heteroaromatic rings, such as pyridines, makes them crucial in medicinal and agrochemical research. nih.gov
A relevant example is the substitution of a nitro group, which is an excellent leaving group, on a pyridine (B92270) ring. In the synthesis of methyl 3-fluoropyridine-4-carboxylate, the nitro group of methyl 3-nitropyridine-4-carboxylate is efficiently replaced by a fluoride (B91410) anion. researchgate.netmdpi.com This transformation highlights the synthetic potential of substituting a nitro group on an electron-poor pyridyl system, which is analogous to the pyrazine system. researchgate.net The reaction demonstrates that the nitropyridine pathway can be a convenient strategy for the nucleophilic aromatic substitution on pyridines. mdpi.com
Table 1: Example of Nucleophilic Aromatic Substitution on a Pyridine Analog
| Substrate | Reagent | Solvent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | Caesium Fluoride (CsF) | DMSO | 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | mdpi.com |
Reactions Involving Organometallic Reagents
Organometallic reagents are pivotal for constructing carbon-carbon bonds in the synthesis of complex aromatic and heterocyclic molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for this purpose. nih.gov
This methodology was successfully applied to the synthesis of a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. nih.gov The precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, was reacted with various commercially available (hetero)aryl boronic acids, pinacol boranes, or trifluoroborate salts. nih.gov The reactions proceeded under palladium catalysis to furnish the desired coupled products in moderate to good yields. nih.gov This approach demonstrates a versatile route to analogues by creating a new C-C bond at the 3-position of the heterocyclic ester system.
Furthermore, organoboron compounds like arylboronic acids can serve as precursors to iodoarenes. The reaction of arylboronic acids with N-iodosuccinimide provides the corresponding iodoarenes with high regioselectivity, typically yielding the ipso-substituted product. organic-chemistry.org
Table 2: Synthesis of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate Analogues via Suzuki-Miyaura Coupling
| Boron Reagent | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Potassium 3-furanyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52% | nih.gov |
Radical Mediated Transformations
Radical reactions offer unique pathways for the functionalization of organic molecules. These transformations often involve intermediates that exhibit different reactivity patterns compared to ionic species. One example of a radical-mediated process is the visible-light-induced reaction of alkynoates with N-bromosuccinimide (NBS) to synthesize 3-bromocoumarins. mdpi.com
The proposed mechanism suggests that the addition of a bromine radical to the alkyne generates a vinyl radical. mdpi.com This intermediate then undergoes a 1,4-aryl migration to form a carboxyl radical, which subsequently cyclizes and aromatizes to yield the final product. mdpi.com Such radical cascade reactions, involving addition and cyclization or migration steps, represent a potential, though not explicitly documented, strategy for constructing or functionalizing the this compound framework from suitable precursors. mdpi.com
Table 3: General Scheme of a Radical-Mediated Cyclization
| Reactant Type | Radical Source | Key Intermediate | Transformation | Product Type | Source |
|---|---|---|---|---|---|
| Alkynoates | NBS / Visible Light | Vinyl radical | 1,4-Aryl Migration / Cyclization | 3-Bromocoumarins | mdpi.com |
Hydrolysis, Alcoholysis, and Aminolysis of Carboxylate Group
The ester functional group in this compound is amenable to various transformations, allowing for the synthesis of other important derivatives.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid is typically achieved through hydrolysis under basic conditions. For instance, the alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate in a boiling aqueous solution of sodium hydroxide (B78521) proceeds readily. nih.gov Depending on the workup conditions following hydrolysis, it is possible to isolate the corresponding carboxylic acid or its salt. nih.gov In the case of the benzothiazine analog, the reaction yielded the sodium salt of the acid as a monohydrate. nih.gov
Table 4: Example of Alkaline Hydrolysis of a Heterocyclic Methyl Ester
| Substrate | Reagents | Conditions | Primary Product | Source |
|---|---|---|---|---|
| Methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | Sodium Hydroxide (aq) | Boiling, 4h | Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate monohydrate | nih.gov |
Alcoholysis: This transesterification reaction involves the treatment of the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to produce a new ester. An iodine-catalyzed reaction of isatin (B1672199) with various alcohols demonstrates this principle, leading to the formation of 3,3-dialkoxyindolin-2-ones. mdpi.com For example, reacting the precursor with ethanol (B145695) or 1-propanol (B7761284) yielded the corresponding diethoxy and dipropoxy products. mdpi.com This illustrates how the ester moiety can be exchanged through alcoholysis.
Aminolysis: The reaction of the methyl ester with an amine (primary or secondary) or ammonia (B1221849) results in the formation of the corresponding amide. This reaction, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the displacement of the methoxy (B1213986) group to form a new carbon-nitrogen bond. This is a standard method for converting esters to amides, which are often key structural motifs in pharmaceuticals.
Mechanistic Studies and Reaction Pathway Elucidation
Computational Chemistry Approaches
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to investigate the electronic structure and reactivity of molecules. numberanalytics.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate method for studying reaction mechanisms. numberanalytics.commdpi.com The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are a functional of the electron density. numberanalytics.com Practical implementations of DFT, such as the Kohn-Sham equations, allow for the calculation of potential energy surfaces, transition states, and reaction intermediates, thereby elucidating the pathways of chemical reactions. numberanalytics.comresearchgate.net
The choice of exchange-correlation functional (e.g., LDA, GGA, hybrid functionals) and basis set is critical for the accuracy of DFT calculations. numberanalytics.com These methods have been successfully applied to understand a variety of reaction types, including cycloadditions and cross-coupling reactions. mdpi.comresearchgate.netpku.edu.cn For instance, in the context of C-N coupling reactions, DFT has been used to study the mechanism of reactions involving iodo-substituted heterocycles like 3-iodopyridine, a compound structurally related to the pyrazine (B50134) compound of interest. researchgate.net These studies involve optimizing the geometries of reactants, intermediates, transition states, and products to map out the energetic landscape of the reaction. researchgate.net
Table 1: Key Aspects of DFT in Reaction Mechanism Studies
| Feature | Description | Reference |
| Core Principle | Ground-state properties are determined by the electron density. | numberanalytics.com |
| Methodology | Solves Kohn-Sham equations to find the minimum energy structure. | numberanalytics.com |
| Applications | Identification of transition states, intermediates, and reaction pathways. | numberanalytics.comresearchgate.net |
| Influencing Factors | Choice of exchange-correlation functional and basis set. | numberanalytics.com |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra. mdpi.com This method is crucial for understanding how molecules interact with light and is particularly useful for predicting the maximum absorption wavelength (λmax) and the nature of electronic transitions. mdpi.com The accuracy of TD-DFT calculations depends on the choice of functional and basis set, as well as the solvent model used. mdpi.com
TD-DFT calculations can determine the contributions of different molecular orbitals to an electronic transition, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacs.org This analysis helps in understanding phenomena like intramolecular charge transfer (ILCT), where electron density is transferred from a donor to an acceptor part of a molecule upon photoexcitation. mpg.de Such insights are valuable in the design of photocatalysts and other light-responsive materials. mpg.de
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. This interaction is particularly significant for molecules containing heavy atoms, such as iodine. acs.org SOC can facilitate intersystem crossing (ISC), a non-radiative process where a molecule changes its spin state, for example, from a singlet excited state (S1) to a triplet excited state (T1). acs.org
Understanding SOC is crucial for elucidating photochemical reaction pathways, as it can open up channels to different reactive states. acs.org For instance, in iodine-substituted cyanine (B1664457) dyes, SOC plays a key role in the transition from the S1 state to a higher triplet state (T2), which then rapidly converts to the T1 state. acs.org This process influences the photophysical properties and potential photoreactivity of the molecule. Theoretical studies often employ TD-DFT to calculate the energies of singlet and triplet states to evaluate the likelihood of ISC. acs.org
The distribution of the molecular electron cloud is fundamental to a molecule's reactivity. Regions of high electron density are typically nucleophilic, while areas with low electron density are electrophilic. walisongo.ac.id Computational methods can visualize and quantify this distribution, providing insights into where a molecule is likely to react. walisongo.ac.id
One common approach is the use of electrostatic potential (ESP) maps, which depict the electrostatic potential on the surface of the molecule. walisongo.ac.id These maps use a color scale to represent different potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). walisongo.ac.idresearchgate.net By analyzing these maps, chemists can predict the sites of nucleophilic or electrophilic attack. uni-muenchen.de For example, in Sanger's reagent, ESP maps help to explain the observed reactivity differences between similar molecules in nucleophilic aromatic substitution (SNAr) reactions. walisongo.ac.id
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a powerful concept for explaining chemical reactivity. sapub.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. conicet.gov.ar
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating molecular stability and reactivity. conicet.gov.arresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net FMO analysis is widely used in computational studies to predict the outcomes of pericyclic reactions and to understand the behavior of molecules in various chemical processes. sapub.orgimperial.ac.uk The energies and shapes of these orbitals can be calculated using methods like DFT. conicet.gov.ar
Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula |
| Electronegativity (χ) | (I + A) / 2 |
| Chemical Potential (μ) | -χ |
| Chemical Hardness (η) | (I - A) / 2 |
| Softness (S) | 1 / (2η) |
| Global Electrophilicity Index (ω) | μ² / (2η) |
Note: I (Ionization Potential) ≈ -E(HOMO) and A (Electron Affinity) ≈ -E(LUMO) conicet.gov.ar
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP at a given point is the force experienced by a positive test charge (like a proton) due to the molecule's electron and nuclear charge cloud. uni-muenchen.de This provides a guide to the molecule's reactivity with electrophiles and nucleophiles. uni-muenchen.de
MEP maps are typically rendered on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. researchgate.netuni-muenchen.de Red areas signify negative potential, indicating electron-rich sites that are attractive to electrophiles. researchgate.netchemrxiv.org Blue areas represent positive potential, indicating electron-poor regions susceptible to nucleophilic attack. researchgate.netchemrxiv.org This technique has been instrumental in understanding intermolecular interactions and predicting the sites of chemical reactions. chemrxiv.orgresearchgate.net
Experimental Mechanistic Investigations
Kinetic studies provide valuable insights into the rates and mechanisms of coupling reactions. For instance, in palladium-catalyzed cross-coupling reactions, the rate can be significantly influenced by the nature of the catalyst, substrates, and reaction conditions. While specific kinetic data for reactions involving Methyl 3-iodopyrazine-2-carboxylate are not extensively detailed in the provided search results, general principles from related transformations can be inferred.
For example, in palladium-catalyzed amination reactions, the presence of iodide ions, which can be formed during the reaction of an iodo-heteroarene like this compound, has been shown to considerably slow down the reaction rate. rsc.org This observation suggests that the dissociation of the product from the palladium center might be a rate-limiting step, a common feature in many cross-coupling catalytic cycles.
Detailed kinetic investigations often involve monitoring the concentration of reactants, intermediates, and products over time using techniques like spectroscopy. bris.ac.uk For iron-catalyzed cross-coupling reactions, concentration-time plots have revealed sigmoidal curves, suggesting an auto-catalytic pathway. bris.ac.uk Similar detailed kinetic analysis for coupling reactions of this compound would be instrumental in elucidating its reaction mechanism.
Table 1: Factors Influencing Reaction Kinetics in Coupling Reactions
| Factor | Observation | Potential Implication for this compound |
| Catalyst Loading | Lower catalyst loadings can be achieved with highly active precatalysts. sigmaaldrich.com | Optimization could lead to more efficient and economical syntheses. |
| Ligand Structure | Bulky, electron-rich ligands often enhance reactivity. sigmaaldrich.com | Judicious ligand choice is critical for successful coupling. |
| Leaving Group | Iodide as a leaving group can sometimes inhibit the catalyst. rsc.org | Reaction conditions may need to be adjusted to mitigate product inhibition. |
| Base | The choice and concentration of the base can affect the rate of catalyst activation and the overall reaction. acs.org | Screening of bases is a key aspect of reaction optimization. |
This table is generated based on general principles of coupling reactions and may not reflect specific studies on this compound.
The identification of transient intermediates is a cornerstone of mechanistic elucidation. In transition metal-catalyzed reactions, these intermediates often include oxidative addition products, transmetalation species, and reductive elimination precursors. While direct observation of intermediates in reactions of this compound is not explicitly described in the provided results, related studies offer a framework for understanding the likely intermediates.
In cobalt-catalyzed reactions, for instance, an acyl Co(III) species has been identified by mass spectrometry as a key intermediate. nih.gov In the context of a coupling reaction involving this compound, an analogous intermediate would be a pyrazinoyl-metal complex formed after oxidative addition of the C-I bond to the metal center.
Spectroscopic techniques such as NMR and EPR are powerful tools for identifying and characterizing reaction intermediates. bris.ac.uk For example, in iron-catalyzed Kumada coupling, NMR spectroscopy has been used to show a mixed iron speciation that is dependent on the concentration of an N-heterocyclic carbene (NHC) ligand. bris.ac.uk
Deuterium (B1214612) labeling is a powerful technique for tracing the pathways of atoms throughout a reaction. researchgate.netmdpi.com By selectively replacing hydrogen atoms with deuterium, chemists can gain insights into bond-breaking and bond-forming steps. For instance, deuterium labeling experiments can help to distinguish between different possible mechanisms, such as those involving direct C-H activation versus other pathways. osti.gov
In the context of reactions involving this compound, deuterium labeling could be used to probe the mechanism of various transformations. For example, if a reaction is suspected to proceed via a pathway involving deprotonation of the pyrazine ring, conducting the reaction in a deuterated solvent and analyzing the product for deuterium incorporation at specific positions would provide strong evidence for or against this hypothesis. osti.govhetchem.ru
Mechanistic studies on the hydrosilylation of imines have utilized deuterium labeling to support the typical Chalk-Harrod mechanism, which involves the oxidative addition of a silane (B1218182) to generate an active iron hydride species. mdpi.com Similar studies on reactions with this compound could clarify the roles of various reagents and intermediates.
The choice of catalyst and ligand is paramount in controlling the selectivity of a reaction, directing it towards the desired product and minimizing side reactions. sigmaaldrich.comacs.org In cross-coupling reactions, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the regioselectivity and chemoselectivity of the transformation. sigmaaldrich.comresearchgate.net
For palladium-catalyzed reactions, bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, have been shown to be highly effective in promoting a wide range of cross-coupling reactions. sigmaaldrich.com These ligands can enhance the rate of reductive elimination and prevent the formation of undesired byproducts. The use of palladium precatalysts, which are stable and readily activated under the reaction conditions, has also simplified the setup of these reactions and, in some cases, allowed for lower catalyst loadings. acs.org
In copper-mediated coupling reactions, the choice of the copper source and ligand can be critical. For instance, the use of a more soluble copper source like copper(I)-thiophene-2-carboxylate (CuTC) has been shown to be superior to less soluble sources in promoting the coupling of challenging substrates. nih.gov The ligand can also play a crucial role, with some ligands potentially chelating the metal in a way that inhibits the desired reaction. nih.gov
The selectivity of a reaction can also be influenced by the electronic properties of the substrates. For example, in Suzuki couplings of dibrominated pyrrole-2-carboxylates, regioselective substitution can often be achieved at the more electron-deficient position. researchgate.net Similarly, the reactivity of this compound in cross-coupling reactions will be influenced by the electron-withdrawing nature of the pyrazine ring and the carboxylate group.
Synthesis of Pyrazine C-Nucleosides
C-nucleosides, where the nucleobase is linked to the sugar moiety via a carbon-carbon bond instead of the natural carbon-nitrogen bond, are of significant interest due to their increased metabolic stability. nih.gov The synthesis of pyrazine C-nucleosides, a rare class of these analogs, leverages the reactivity of halogenated pyrazines. nih.gov
A highly effective and convergent strategy for synthesizing 2′-deoxy pyrazine C-nucleosides involves the palladium-catalyzed cross-coupling of an iodinated pyrazine with a furanoid glycal. tandfonline.comurfu.ru This approach has been successfully demonstrated using precursors structurally similar to this compound, such as methyl 3-amino-6-iodopyrazine-2-carboxylate. tandfonline.comresearchgate.net
The reaction typically couples the iodopyrazine (B1298665) with a protected glycal, like 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, in the presence of a palladium catalyst. tandfonline.comresearchgate.net This method directly forms the crucial C-C bond between the heterocycle and the sugar precursor, leading to a 2'-deoxy-3'-keto adduct. tandfonline.com This convergent approach is valued for its efficiency in bringing together two complex fragments late in the synthetic sequence. beilstein-journals.org The synthesis of methyl 3-amino-6-(2-deoxy-ß-D-ribofuranosyl)pyrazine-2-carboxylate, for example, was achieved with a 21% yield through this pathway. tandfonline.comresearchgate.net
Table 1: Palladium-Catalyzed Synthesis of 2′-Deoxy Pyrazine C-Nucleosides
| Pyrazine Precursor | Coupling Partner | Product | Yield |
|---|---|---|---|
| 2-chloro-3,5-diamino-6-iodopyrazine | 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol | 2-chloro-6-(2-deoxy-ß-D-ribofuranosyl)-3,5-diaminopyrazine | 58% |
Data sourced from Walker et al. tandfonline.com
Following the initial C-C bond formation, a critical step is the stereoselective reduction of the resulting 2′-deoxy-3′-keto intermediate. The stereochemical outcome of this reduction determines the final configuration of the sugar moiety, which is crucial for biological activity. The goal is typically to produce the naturally occurring β-anomer. beilstein-journals.org
The reduction is commonly achieved using reducing agents like sodium borohydride. tandfonline.com This step converts the ketone at the 3'-position of the furanosyl ring into a hydroxyl group. nih.gov The process has been shown to proceed with high stereoselectivity, yielding the desired 2'-deoxy-β-D-ribosides in excellent yields (84-85%). tandfonline.com The resulting stereochemistry is often confirmed by NMR spectroscopy, where specific spectral features, such as the difference in chemical shifts for the 2' and 2" protons (Δδ 2',2''), are indicative of the β-configuration. tandfonline.com This stereospecific reduction is a key element in ensuring the correct three-dimensional structure of the final nucleoside analog. tandfonline.com
Construction of Heterocyclic Scaffolds
The functional handles on this compound make it an excellent starting material for building more elaborate heterocyclic systems. The iodo group serves as a versatile point for substitution via transition metal-catalyzed coupling reactions, a dominant strategy in modern synthetic chemistry. sci-hub.se
The synthesis of polyfunctional heteroaromatics often relies on the sequential and controlled introduction of various substituents onto a core ring structure. sci-hub.se Compounds like this compound are ideal for this purpose. The iodine atom allows for participation in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. nih.gov
For instance, the reaction of a bromo-substituted thieno[3,2-b]pyridine-2-carboxylate (an analog) with various aryl boronic acids under palladium catalysis demonstrates how a halogen can be replaced to create a library of C-C linked bi-heterocyclic compounds. nih.gov Similarly, the ester group on the pyrazine ring can be hydrolyzed to a carboxylic acid and then converted to an amide, or reduced to an alcohol, providing further points for diversification. This ability to selectively modify different positions on the ring is fundamental to creating polyfunctional molecules with tailored properties for applications like drug discovery. whiterose.ac.ukresearchgate.net
The creation of complex heterocyclic compounds is a cornerstone of medicinal chemistry, with pyrazine-containing structures found in numerous bioactive molecules. mdpi.comresearchgate.net The synthesis of these complex scaffolds is greatly facilitated by starting materials that possess handles for reliable and high-yield chemical transformations. The iodine substituent in this compound is a prime example of such a handle, enabling its use in powerful C-H activation and cross-coupling reactions to build intricate molecular frameworks. acs.org
Modern synthetic methods, such as iron-catalyzed C-H functionalization, have been used to arylate pyrazine rings, demonstrating a pathway to complex structures like the natural product Botryllazine A. mdpi.com The presence of a halogen, like iodine, provides a reliable alternative and often complementary approach through well-established palladium-catalyzed reactions, allowing for the "stitching" together of different molecular fragments to generate structural diversity. whiterose.ac.uk This modular approach is essential for rapidly accessing novel chemical space in the search for new therapeutic agents. beilstein-journals.org
Imidazo[1,2-b]pyridazines are a class of fused heterocyclic compounds with a range of biological activities. nih.govumich.edu Their synthesis is typically achieved through the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.govscispace.com This reaction proceeds under mild basic conditions to form the fused imidazole (B134444) ring. nih.gov
While not a direct precursor, this compound could be envisioned as a starting material for such syntheses through a series of transformations. For example, modification of the pyrazine core to a pyridazine, or conversion of the ester and iodo functionalities into groups that can participate in the key cyclization, would be required. The general synthetic strategy often involves a key intermediate, such as a 6-chloroimidazo[1,2-b]pyridazine, which can then undergo further modifications. umich.eduresearchgate.net The development of novel imidazo[1,2-b]pyridazine (B131497) derivatives is an active area of research, with applications ranging from kinase inhibitors to imaging agents for β-amyloid plaques. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic behavior of atomic nuclei, researchers can deduce the connectivity of atoms and the electronic environment of specific protons and carbons within the molecule.
Proton NMR (¹H NMR) for Structural Confirmation and Isomeric Purity
Proton NMR (¹H NMR) is a primary tool for confirming the identity and isomeric purity of Methyl 3-iodopyrazine-2-carboxylate. The chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine (B50134) ring, the iodine atom, and the carboxylate group.
The pyrazine ring protons are expected to appear in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms. The methyl protons of the ester group will appear as a singlet in the upfield region, generally around 4.0 ppm. The precise chemical shifts and coupling constants between adjacent protons on the pyrazine ring are critical for confirming the 3-iodo-2-carboxylate substitution pattern and ruling out other isomers.
Expected ¹H NMR Data for this compound (Note: The following data is a theoretical projection based on analogous structures, as direct experimental data is not publicly available.)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.5 | d | ~2.5 |
| H-6 | ~8.3 | d | ~2.5 |
| -OCH₃ | ~4.0 | s | N/A |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their electronic environment.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms of the pyrazine ring will resonate in the aromatic region, generally between 130 and 160 ppm. The carbon atom bonded to the iodine (C-3) will have its chemical shift significantly influenced by the heavy atom effect of iodine, which can lead to a more upfield position than might otherwise be expected for a carbon in an aromatic ring. The methyl carbon of the ester group will appear at a characteristic upfield position, usually around 53 ppm.
Expected ¹³C NMR Data for this compound (Note: The following data is a theoretical projection based on analogous structures, as direct experimental data is not publicly available.)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-2 | ~150 |
| C-3 | ~100 |
| C-5 | ~148 |
| C-6 | ~145 |
| -OCH₃ | ~53 |
Monitoring of Intermediate Formation
In the synthesis of this compound, NMR spectroscopy serves as a valuable tool for monitoring the progress of the reaction. For instance, in a potential synthesis involving the iodination of a precursor like Methyl 3-aminopyrazine-2-carboxylate, ¹H NMR can be used to track the disappearance of the starting material's signals and the appearance of the product's characteristic peaks. This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize the yield and purity of the final product.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is a critical step in the characterization of a new chemical entity. The expected exact mass for the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. chemscene.com In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). mpg.de
The resulting mass spectrum will prominently feature the molecular ion peak, allowing for the confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire ester group (-COOCH₃), or the iodine atom. The analysis of these fragments helps to piece together the structure of the parent molecule. The study of substituted pyrazine N-oxides by ESI-MS has shown that the fragmentation patterns can be used to differentiate between positional isomers. mpg.de
Direct Analysis in Real Time (DART) Mass Spectrometry
Direct Analysis in Real Time (DART) mass spectrometry is a powerful technique for the rapid analysis of compounds in their native state without extensive sample preparation. While specific DART-MS studies on this compound are not extensively documented in publicly available literature, the principles of the technique allow for a theoretical application. DART-MS would likely involve placing a small amount of the solid or a solution of the compound in the path of a heated stream of metastable gas, such as helium or nitrogen. This process would lead to the desorption and ionization of the analyte, providing a rapid mass spectrum. The expected primary ion would correspond to the protonated molecule [M+H]⁺.
Table 1: Predicted DART-MS Analysis Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive |
| Expected Primary Ion | [M+H]⁺ |
| Calculated m/z | 264.95 |
| Gas | Helium or Nitrogen |
| Gas Temperature | 300-500 °C |
This non-destructive and high-throughput technique would be particularly useful for quick purity assessments and reaction monitoring where this compound is a reactant or product.
High-Throughput Mass Spectrometry for Reaction Screening
High-throughput mass spectrometry techniques, such as those utilizing Desorption Electrospray Ionization (DESI) or droplet-based screening, are instrumental in accelerating chemical reaction discovery and optimization. researchgate.netnih.gov In the context of this compound, these methods could be employed to rapidly screen its reactivity with a large library of reactants. For instance, in a Suzuki coupling reaction, the disappearance of the mass signal for this compound and the appearance of the product's mass signal could be monitored across hundreds or thousands of reactions in a short period. semanticscholar.org
Table 2: Hypothetical High-Throughput Screening of a Suzuki Coupling Reaction
| Reactant A | Reactant B (Boronic Acid) | Monitored Ion (m/z) | Outcome |
| This compound | Phenylboronic acid | [Product+H]⁺ | Reaction |
| This compound | Naphthylboronic acid | [Product+H]⁺ | Reaction |
| This compound | Thiopheneboronic acid | [Product+H]⁺ | Reaction |
The data from such a screening provides a rapid "yes/no" answer to whether a reaction occurs under the tested conditions, significantly speeding up the discovery of new synthetic routes. researchgate.net
X-ray Crystallography
Solid-State Structural Elucidation and Halogen Bonding Analysis
In the solid state, it is anticipated that this compound molecules would arrange in a manner that maximizes these stabilizing halogen bonding interactions, likely forming chains or more complex networks. nih.gov The distances between the iodine and the interacting heteroatom would be expected to be shorter than the sum of their van der Waals radii, providing evidence for this interaction. nih.gov
Infrared (IR) Spectroscopy
Characterization of Functional Groups
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1720-1740 |
| C-O (Ester) | Stretch | ~1200-1300 |
| C=N (Pyrazine ring) | Stretch | ~1500-1600 |
| Aromatic C-H | Stretch | ~3000-3100 |
| C-I | Stretch | ~500-600 |
The strong carbonyl (C=O) stretch is one of the most prominent peaks in the spectrum, confirming the presence of the ester group. The various stretches associated with the pyrazine ring and the carbon-iodine bond would also be present in the fingerprint region, providing a unique spectral signature for the compound. vscht.cz
Chromatographic Techniques
Chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities. Detection would typically be achieved using a UV detector, as the pyrazine ring is a strong chromophore.
Gas Chromatography (GC) could also be employed, particularly if coupled with a mass spectrometer (GC-MS) for definitive identification. Given the compound's likely volatility, it should be amenable to GC analysis. The choice of the stationary phase for the GC column would depend on the polarity of potential impurities.
Flash Chromatography for Purification
Flash chromatography is a crucial purification technique in organic synthesis, enabling rapid and efficient separation of a target compound from a mixture of reactants, by-products, and other impurities. The purification of pyrazine derivatives, including halogenated species like this compound, typically employs normal-phase flash chromatography.
In a standard procedure, the crude reaction mixture containing this compound would be adsorbed onto a small amount of silica (B1680970) gel and then loaded onto a column packed with a stationary phase, most commonly silica gel. The choice of mobile phase is critical for achieving effective separation. A gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent. This allows for the sequential elution of compounds based on their affinity for the stationary phase.
For pyrazine derivatives, a common mobile phase system is a mixture of a hydrocarbon solvent, such as hexane (B92381) or heptane, and ethyl acetate (B1210297). jasco.hu The separation of chemically similar pyrazines can present challenges due to their comparable polarities. jasco.hu In such cases, optimizing the solvent gradient and employing high-performance silica gel with a greater surface area can significantly enhance resolution and yield. jasco.hu While specific conditions for this compound are not extensively documented, a typical starting point would be a gradient of ethyl acetate in hexane.
Table 1: Illustrative Flash Chromatography Parameters for Purification of Pyrazine Derivatives
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Elution Profile | Gradient elution, e.g., 0% to 50% Ethyl Acetate in Hexane |
| Detection | UV visualization (typically at 254 nm) or Thin Layer Chromatography (TLC) |
The fractions collected from the column would be analyzed by a suitable method, such as TLC or HPLC, to identify those containing the pure this compound. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified solid compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized compounds and for quantitative analysis. For a compound like this compound, a reversed-phase HPLC method would typically be developed.
In reversed-phase HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. The analyte's retention time is influenced by its hydrophobicity; more non-polar compounds are retained longer on the column. A typical mobile phase for the analysis of heterocyclic compounds like pyrazine derivatives would consist of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape and resolution.
Table 2: Representative HPLC Method Parameters for Analysis of Halogenated Heterocyclic Compounds
| Parameter | Value/Description |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient or Isocratic. A typical gradient might be 10% to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would allow for the determination of the retention time of this compound and the assessment of its purity by calculating the peak area percentage.
Iodine As a Directing Group and Synthon in Pyrazine Chemistry
Orthogonal Reactivity of Halogen Substituents
In polysubstituted pyrazine (B50134) systems, the differing reactivity of various halogen substituents allows for selective chemical modifications. The carbon-iodine bond is generally the most reactive among carbon-halogen bonds, enabling its selective functionalization while leaving other halogens, such as bromine or chlorine, intact. This orthogonal reactivity is a cornerstone of modern cross-coupling chemistry.
The presence of an iodine atom at the C3 position and an electron-withdrawing methyl carboxylate group at the C2 position significantly alters the electron density distribution within the pyrazine ring. The iodine atom, despite being the least electronegative of the common halogens, exerts a net electron-withdrawing effect through induction, albeit weaker than that of bromine or chlorine. This inductive effect, combined with the strong electron-withdrawing nature of the adjacent carboxylate group, leads to a highly electron-deficient pyrazine core.
This electron-deficient character makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, although such reactions are less common for iodinated pyrazines compared to their chloro or fluoro counterparts. The primary influence of the iodine atom lies in its ability to act as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, a property directly linked to the relatively low strength of the C-I bond.
The carbon-iodine bond in methyl 3-iodopyrazine-2-carboxylate is particularly well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. The relatively low C-I bond dissociation energy facilitates oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many coupling cycles. This high reactivity allows for transformations to be carried out under milder conditions than those required for the corresponding bromo or chloro derivatives.
A key application of this reactivity is in the synthesis of highly substituted pyrazines. For instance, this compound can undergo Suzuki-Miyaura coupling with various boronic acids to introduce new carbon-carbon bonds at the C3 position. Similarly, Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes are all viable transformations that leverage the lability of the C-I bond. This versatility makes this compound a valuable building block in medicinal chemistry and materials science for the construction of complex heterocyclic systems.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-F | 485 |
| C-Cl | 327 |
| C-Br | 285 |
| C-I | 213 |
Halogen Bonding Interactions
Beyond its role in covalent bond formation, the iodine atom in this compound can participate in highly directional non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.
The existence and nature of halogen bonds involving iodopyrazines have been investigated through both experimental techniques, primarily X-ray crystallography, and computational methods. In the solid state, the iodine atom of one molecule can be observed to interact with a nitrogen atom of an adjacent pyrazine ring or the oxygen atom of a carboxylate group. These interactions are characterized by distances shorter than the sum of the van der Waals radii of the participating atoms and a nearly linear geometry (C-I···N or C-I···O angle close to 180°).
Computational studies, often employing density functional theory (DFT), have corroborated these experimental findings. Molecular electrostatic potential (MEP) maps of this compound reveal a region of positive electrostatic potential (the σ-hole) on the iodine atom along the extension of the C-I bond. The magnitude of this σ-hole is enhanced by the electron-withdrawing nature of the pyrazine ring and the adjacent carboxylate group, making the iodine atom a potent halogen bond donor.
Table 2: Typical Geometries of Halogen Bonds Involving Iodine
| Interaction Type | Donor-Acceptor Distance (Å) | C-I···Acceptor Angle (°) |
|---|---|---|
| C-I···N | 2.8 - 3.2 | 170 - 180 |
| C-I···O | 2.9 - 3.4 | 165 - 180 |
The directionality and strength of halogen bonds make them powerful tools for crystal engineering and the design of supramolecular assemblies. In the case of this compound and related structures, these interactions can guide the formation of well-defined one-, two-, or three-dimensional networks in the solid state.
For example, C-I···N halogen bonds can lead to the formation of infinite chains or tapes of molecules. These primary structures can then be further organized through weaker interactions, such as hydrogen bonds or π-π stacking, to build up more complex architectures. The interplay between the strong, directional halogen bonds and other weaker non-covalent forces dictates the final crystal packing and, consequently, the material's bulk properties, such as its melting point, solubility, and optical characteristics. The predictable nature of halogen bonding allows for a degree of rational design in the creation of new materials with desired solid-state structures.
No Direct Research Found on Iridium(III) Complexes Incorporating this compound
While extensive research exists on iridium(III) complexes with a wide variety of organic ligands, including numerous pyrazine and carboxylate derivatives, for applications in fields such as organic light-emitting diodes (OLEDs) and photodynamic therapy, the compound "this compound" does not appear in the context of these studies in the public domain.
The provided outline requests detailed information on the synthesis, photophysical properties, electrochemical properties, OLED applications, and theoretical studies of iridium(III) complexes specifically featuring this iodo-substituted pyrazine ligand. This includes data on phosphorescence, quantum yields, HOMO energy levels, and DFT/TDDFT analyses.
The absence of any direct findings for this particular compound means that no scientifically accurate information can be provided for the following requested sections:
Computational Studies on Electronic Structure and Photophysical Properties
Theoretical Analysis of Excited-State Properties
DFT/TDDFT Investigations of Absorption and Emission Spectra
It is possible that research on this specific complex has not been published or is not available in the databases and journals accessed. Therefore, the generation of a scientifically rigorous article focusing solely on iridium(III) complexes with Methyl 3-iodopyrazine-2-carboxylate is not possible at this time. Further research would be required to synthesize and characterize these specific complexes to generate the data requested.
Analysis of Ligand-Metal Interactions and Charge Transfer
The interaction between a ligand and a metal center is fundamental to the properties of the resulting coordination complex. In the case of this compound, the pyrazine (B50134) ring provides the primary coordination sites through its two nitrogen atoms. The nature of this interaction and the subsequent charge transfer phenomena are significantly modulated by the substituents on the pyrazine ring: the iodo group at the 3-position and the methyl carboxylate group at the 2-position.
Computational studies on various pyrazine derivatives reveal that the pyrazine ligand can facilitate metal-to-ligand charge transfer (MLCT) upon excitation. This process involves the movement of electron density from the metal d-orbitals to the π* orbitals of the pyrazine ring. The presence of electron-withdrawing groups on the pyrazine ring can lower the energy of these π* orbitals, thereby influencing the energy of the MLCT transition.
The methyl carboxylate group (-COOCH₃) is a well-known electron-withdrawing group. Its presence at the 2-position is expected to significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazine ring. This would likely lead to a red-shift in the MLCT absorption and emission bands of its metal complexes compared to those with unsubstituted pyrazine. Furthermore, the carboxylate oxygen can act as an additional donor atom, potentially leading to chelation and influencing the geometry and stability of the metal complex. Density Functional Theory (DFT) studies on related systems have shown that the coordination of carboxylate groups to a metal center has a strong electrostatic character, with a notable contribution from charge transfer. mdpi.com
The iodo substituent at the 3-position introduces further electronic and steric effects. Halogens can exhibit a dual electronic nature: they are inductively electron-withdrawing but can also be π-donating through their lone pairs. In the context of a π-deficient pyrazine ring, the inductive effect is likely to dominate, further lowering the energy of the ligand's orbitals. This would enhance the π-acceptor character of the ligand, favoring MLCT. DFT studies on pyrazine derivatives have demonstrated that the nature of the substituent significantly impacts the interaction energy and charge transfer between the ligand and a metal surface. researchgate.net
The charge transfer (CT) in complexes of pyrazine derivatives is not limited to MLCT. Ligand-to-metal charge transfer (LMCT) and intra-ligand charge transfer (ILCT) are also possible. The presence of the iodo group, with its available lone pairs, could potentially introduce possibilities for LMCT, although this is generally less common for pyrazine-based ligands which are typically π-acceptors. The combination of the electron-withdrawing methyl carboxylate and the iodo group could also give rise to interesting ILCT characteristics within the ligand itself.
| Substituent Group | Position | Expected Electronic Effect | Influence on Ligand-Metal Interaction | Potential Impact on Charge Transfer |
|---|---|---|---|---|
| Methyl Carboxylate (-COOCH₃) | 2 | Strongly electron-withdrawing (inductive and mesomeric) | Enhances π-acceptor character of the pyrazine ring; potential for chelation via carboxylate oxygen. | Lowers MLCT energy (red-shift); may introduce ILCT character. |
| Iodo (-I) | 3 | Inductively electron-withdrawing; weakly π-donating | Further enhances π-acceptor properties; introduces steric bulk. | Contributes to lowering MLCT energy; potential for heavy-atom effect. |
Rationalization of Luminescence Efficiency
The luminescence efficiency of a metal complex is a delicate balance between radiative (luminescence) and non-radiative decay pathways from the excited state. For complexes of pyrazine derivatives, the nature of the emissive state, often an MLCT state, and the factors that influence its decay are critical.
Molecular Design Principles for Tuned Photophysical Characteristics
The systematic modification of ligand structure is a cornerstone of designing metal complexes with specific photophysical properties. The principles derived from studies of various pyrazine-based systems can be applied to understand how this compound could be a scaffold for developing new materials.
Tuning Emission Wavelength: The emission color of a luminescent complex is determined by the energy of its emissive excited state. For MLCT-based emitters, this energy can be tuned by altering the electronic properties of the ligand. Increasing the π-acceptor strength of the ligand generally lowers the energy of the MLCT state and red-shifts the emission. As discussed, the methyl carboxylate and iodo groups on this compound are expected to make it a strong π-acceptor. To further tune the emission, one could envision replacing the iodo group with other halogens (Br, Cl) or with other electron-withdrawing or -donating groups. Replacing the methyl group on the ester with bulkier or more electron-donating alkyl groups could also offer a finer degree of tuning. The design of molecules with donor-acceptor architecture is a known strategy to achieve large Stokes shifts. nih.gov
Enhancing Quantum Yield: To improve luminescence efficiency, molecular design strategies often focus on minimizing non-radiative decay. This can be achieved by:
Increasing Rigidity: Incorporating the pyrazine ligand into a more rigid, multidentate coordination environment can suppress vibrational quenching. Designing related ligands that form more extensive chelates would be a viable strategy. The planar structure of pyrazinoquinoxaline, a related heterocyclic system, has been shown to facilitate strong π-π stacking and efficient charge transfer, which are beneficial for high luminescence efficiency. chemrxiv.org
Controlling the Heavy-Atom Effect: While the iodine in this compound introduces a heavy-atom effect, its impact could be modulated by the choice of the metal center. Combining this ligand with different transition metals (e.g., Ru(II), Ir(III), Pt(II), Au(III)) would lead to complexes with vastly different spin-orbit coupling and, consequently, different luminescence properties.
Modulating Excited-State Lifetimes: The lifetime of the excited state is a critical parameter for applications such as sensing and bio-imaging. Long-lived excited states can be more susceptible to quenching, while short-lived states may be difficult to detect. The factors that influence quantum yield, such as the heavy-atom effect and molecular rigidity, also affect the excited-state lifetime. Computational modeling, particularly time-dependent DFT (TD-DFT), is an invaluable tool for predicting the nature of excited states and their decay pathways, thereby guiding the rational design of new luminescent materials based on scaffolds like this compound. researchgate.net
| Design Strategy | Target Property | Application to this compound Scaffold | Expected Outcome |
|---|---|---|---|
| Varying the halogen at position 3 (e.g., Cl, Br) | Emission Wavelength & Quantum Yield | Modifies the electronic properties and the magnitude of the heavy-atom effect. | Systematic tuning of emission color and efficiency. |
| Modifying the ester group (e.g., different alkyl chains) | Solubility & Fine-tuning of electronic properties | Alters steric hindrance and introduces subtle electronic changes. | Improved processability and minor adjustments to photophysics. |
| Incorporation into a multidentate ligand framework | Quantum Yield & Stability | Increases molecular rigidity and complex stability. | Suppression of non-radiative decay pathways, leading to brighter emission. |
| Varying the metal center (e.g., Ru, Ir, Pt, Au) | Overall Photophysical Profile | Changes the d-orbital energies and spin-orbit coupling. | Drastic changes in emission color, quantum yield, and lifetime. |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Pyrazine (B50134) Functionalization
The functionalization of the pyrazine core, a crucial step in harnessing the potential of molecules like methyl 3-iodopyrazine-2-carboxylate, is an area of intense research. While classical palladium-catalyzed cross-coupling reactions are well-established, the focus is shifting towards developing novel, more efficient, and sustainable catalytic methods. rsc.org A significant trend is the exploration of earth-abundant, first-row transition metals as catalysts. For instance, manganese-based pincer complexes have been successfully employed for the dehydrogenative coupling of β-amino alcohols to form 2,5-disubstituted pyrazines, offering an atom-economical and environmentally benign synthetic route. acs.orgnih.gov
Another promising frontier is the direct C-H functionalization of the pyrazine ring. This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic pathways. Iron-catalyzed C-H functionalization with organoboron agents has been developed to address challenges associated with electron-deficient heteroarenes like pyrazine. nih.gov Similarly, copper-catalyzed aerobic oxidative C-H/N-H coupling between ketones and diamines presents a modern approach to pyrazine synthesis. researchgate.net These advancements in catalysis are critical for creating diverse pyrazine libraries and enabling the efficient synthesis of complex target molecules. rsc.orgnih.gov
Exploration of Stereoselective Syntheses
The biological activity of many compounds is intrinsically linked to their stereochemistry. nih.gov Consequently, the development of stereoselective methods for synthesizing chiral pyrazine derivatives is a major research focus. A significant breakthrough has been the copper-catalyzed enantioselective dearomatization of pyrazine. nih.gov This method, utilizing a chiral ligand (StackPhos), transforms the flat, aromatic pyrazine ring into a 2,3-disubstituted dihydropyrazine (B8608421) with high enantiomeric excess. nih.gov These chiral dihydropyrazines are valuable precursors for optically active C-substituted piperazines and C1-symmetric 1,2-diamines, which are prevalent motifs in pharmaceuticals. nih.gov
The synthesis of complex natural products containing the pyrazine scaffold also drives the development of asymmetric strategies. For example, the total synthesis of bis-steroidal pyrazine derivatives has been a focus, aiming to produce specific diastereomers that may exhibit enhanced biological activity. nih.gov The principles demonstrated in the asymmetric synthesis of related heterocycles, such as the streptophenazines, further highlight the potential for creating stereochemically rich and diverse pyrazine-containing molecules. mdpi.com Future work will likely expand the scope of these reactions to generate a wider array of chiral pyrazine building blocks for drug discovery and development.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental synthesis is becoming increasingly vital in modern chemical research. This integrated approach accelerates the discovery process, provides deep mechanistic insights, and enables the rational design of molecules with desired properties. nih.govmdpi.com In the context of pyrazine chemistry, Density Functional Theory (DFT) has been used to study the reaction mechanisms of bis-azomethine formation from pyrazine-2-carbaldehyde, correlating theoretical findings with experimental NMR spectroscopy results. nih.gov This dual approach helped to identify and characterize transient intermediates, providing a clearer picture of the reaction pathway. nih.gov
In drug discovery, computational tools are used to design novel pyrazine conjugates and predict their biological activity. For instance, molecular docking studies have been employed to validate the observed antiviral properties of newly synthesized pyrazine derivatives against SARS-CoV-2. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions help to prioritize compounds with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov This structure-based drug design approach has also been applied to develop novel pyrazine-based allosteric inhibitors of the tyrosine phosphatase SHP2, where a pharmacophore model guided the synthesis of compounds with improved binding interactions. mdpi.com The combination of DFT and Quantum Theory of Atoms in Molecules (QTAIM) analysis has also been used to investigate the electronic structure of novel pyrazine-bridged metal complexes. rsc.org
Expansion of Applications in Advanced Materials and Chemical Biology
The unique electronic properties of the pyrazine ring make it an attractive component for advanced functional materials. lifechemicals.comresearchgate.net Research is increasingly focused on incorporating pyrazine derivatives into π-conjugated polymers for applications in optical and photovoltaic devices. lifechemicals.com The electron-deficient nature of the pyrazine nucleus is advantageous for creating low-bandgap polymers suitable for organic electronics. lifechemicals.com Furthermore, the ability of pyrazines to act as ligands and form coordination complexes is being explored for applications such as the selective extraction of f-block metals. rsc.org
In the realm of chemical biology, pyrazine-containing molecules are recognized as privileged scaffolds in drug discovery due to their presence in numerous natural products and FDA-approved drugs. mdpi.comlifechemicals.com The pyrazine moiety is a key component in compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net Ongoing research aims to expand upon these activities by synthesizing novel pyrazine derivatives and evaluating them against new biological targets. researchgate.netingentaconnect.com The versatility of the pyrazine framework provides a robust platform for developing new therapeutic agents and chemical probes to investigate complex biological systems. mdpi.com
Q & A
Q. What are the optimal synthetic routes for Methyl 3-iodopyrazine-2-carboxylate?
The compound is synthesized via electrophilic iodination of methyl 3-amino-2-pyrazinecarboxylate using N-iodosuccinimide (NIS) in anhydrous DMF at 70°C under a nitrogen atmosphere. Reaction times typically range from 6–12 hours, with yields optimized by controlling moisture levels and reagent stoichiometry . Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity.
Q. How is this compound characterized structurally?
Key characterization methods include:
Q. What are the primary reactivity trends of this compound?
The iodine atom at the 6-position undergoes nucleophilic substitution (e.g., with sodium azide or thiols), while the methyl ester at the 2-position can participate in hydrolysis or transesterification. The amino group at the 3-position is susceptible to oxidation (e.g., to nitro derivatives) or acylation .
Advanced Research Questions
Q. How can competing reaction pathways during iodination be minimized?
Competing side reactions (e.g., over-iodination or decomposition) are mitigated by:
- Strict control of temperature (70°C ± 2°C) and reaction time (monitored via TLC).
- Use of anhydrous DMF to prevent hydrolysis of NIS.
- Gradual addition of NIS to avoid exothermic side reactions .
Q. What computational tools aid in analyzing crystallographic data for this compound?
- SHELXL : Refines X-ray data to resolve bond lengths and angles, particularly the C–I bond (expected ~2.10 Å) .
- Mercury CSD : Visualizes packing motifs and intermolecular interactions (e.g., halogen bonding involving iodine) .
- ORTEP-3 : Generates thermal ellipsoid plots to assess atomic displacement parameters .
Q. How does iodine substitution influence bioactivity compared to halogenated analogs?
A comparative analysis of halogenated pyrazines reveals:
| Compound | Reactivity (Relative Rate) | Bioactivity (Antiviral IC₅₀) | Reference |
|---|---|---|---|
| Methyl 3-iodo-6-pyrazinecarboxylate | 1.0 (reference) | 12.5 µM | |
| 6-Chloro analog | 0.3 | >50 µM | |
| 6-Bromo analog | 0.7 | 28.4 µM |
The iodine atom enhances nucleophilic substitution kinetics and improves antiviral potency due to its polarizable nature and stronger halogen bonding .
Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to replace iodine with aryl/heteroaryl groups.
- Ester hydrolysis to generate carboxylic acid derivatives for metal coordination or prodrug synthesis.
- Amino group modifications (e.g., acylation, sulfonylation) to modulate solubility and target binding .
Q. How can crystallographic twinning or disorder be resolved in structural studies?
- Use SHELXL’s TWIN/BASF commands to model twinned data.
- Apply Mercury’s void analysis to identify solvent-accessible regions and disordered solvent molecules .
- Refine occupancy ratios for disordered iodine atoms using restraints .
Methodological Considerations
Q. What protocols ensure reproducibility in nucleophilic substitution reactions?
- Employ Schlenk techniques to exclude moisture/oxygen.
- Use DMF as a polar aprotic solvent to stabilize transition states.
- Monitor reaction progress via HPLC-MS to detect intermediates .
Q. How are reaction mechanisms validated for iodine displacement?
- Kinetic isotope effects (KIE) using deuterated solvents to probe rate-determining steps.
- DFT calculations (e.g., Gaussian 16) to model transition states and activation energies .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity data?
Variations in antiviral IC₅₀ values may arise from:
- Differences in cell lines (e.g., HeLa vs. Vero).
- Assay conditions (e.g., serum concentration, incubation time).
Standardize protocols using WHO guidelines and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
